![molecular formula C17H20O4 B5017759 3,4-diethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 6154-44-5](/img/structure/B5017759.png)
3,4-diethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-diethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, commonly known as O-2050, is a synthetic cannabinoid compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-derived synthetic cannabinoids and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
O-2050 exerts its pharmacological effects by binding to the cannabinoid receptors in the brain and peripheral tissues. It has a high affinity for the CB1 receptor, which is primarily responsible for mediating the psychoactive effects of cannabis. O-2050 has been found to exhibit potent agonistic activity at the CB1 receptor, leading to its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
O-2050 has been found to exhibit a range of biochemical and physiological effects, including analgesia, anxiolysis, hypothermia, and sedation. It has also been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which play a crucial role in regulating mood, cognition, and pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of O-2050 is its potent analgesic effects, making it a potential candidate for the treatment of chronic pain. Additionally, its anxiolytic and antidepressant effects make it a potential candidate for the treatment of various psychiatric disorders. However, O-2050 has some limitations, including its potential for abuse and dependence, which can limit its clinical use.
Zukünftige Richtungen
There are several future directions for the study of O-2050. One of the significant areas of research is the development of novel analogs with improved pharmacological properties. Additionally, the potential use of O-2050 in the treatment of various medical conditions, including chronic pain, anxiety, and depression, needs to be further explored. Finally, the potential for abuse and dependence of O-2050 needs to be further investigated to ensure its safe clinical use.
In conclusion, O-2050 is a synthetic cannabinoid compound that has shown promising pharmacological properties, including analgesia and anxiolysis. Its potential therapeutic applications in various medical conditions make it a potential candidate for further research. However, its potential for abuse and dependence needs to be carefully considered before its clinical use.
Synthesemethoden
The synthesis of O-2050 involves the reaction of 4-ethoxyindole-3-carbaldehyde with 3,4-dimethoxyphenethylamine, followed by cyclization with potassium carbonate in acetonitrile. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
O-2050 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to exhibit potent analgesic effects, making it a potential candidate for the treatment of chronic pain. Additionally, O-2050 has shown promising results in the treatment of anxiety, depression, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
3,4-diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-3-19-14-10-9-12-11-7-5-6-8-13(11)17(18)21-15(12)16(14)20-4-2/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUPWMGTLHSBNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387393 |
Source
|
Record name | 3,4-diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6154-44-5 |
Source
|
Record name | 3,4-diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.